molecular formula C17H19BrN4O2 B2624852 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2379994-94-0

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2624852
CAS No.: 2379994-94-0
M. Wt: 391.269
InChI Key: BTWYWORUMJKLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, is synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment to Piperidine: The bromopyrimidine intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) to form the piperidine derivative.

    Linking to Pyridine: The final step involves coupling the piperidine derivative with a pyridine moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to these targets, while the piperidine and pyridine rings contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a hydroxyl group instead of the pyridine moiety.

    1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Contains a chlorine atom instead of bromine and a different substitution pattern.

Uniqueness

1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to its specific combination of bromopyrimidine, piperidine, and pyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c18-15-9-20-17(21-10-15)24-12-14-4-2-6-22(11-14)16(23)7-13-3-1-5-19-8-13/h1,3,5,8-10,14H,2,4,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWYWORUMJKLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.